molecular formula C8H5BrN2O B13935183 5-(6-Bromopyridin-2-yl)oxazole

5-(6-Bromopyridin-2-yl)oxazole

Cat. No.: B13935183
M. Wt: 225.04 g/mol
InChI Key: GVNAHUBXNVWIGK-UHFFFAOYSA-N
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Description

5-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both a bromopyridine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of a bromopyridine derivative with an oxazole precursor under specific conditions . This method is favored for its efficiency and the ability to produce high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-(6-Bromopyridin-2-yl)oxazole are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods. The use of palladium catalysts and appropriate ligands is crucial in ensuring the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromopyridin-2-yl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism by which 5-(6-Bromopyridin-2-yl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromopyridine moiety can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Bromopyridin-2-yl)oxazole is unique due to the combination of the bromopyridine and oxazole rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H

InChI Key

GVNAHUBXNVWIGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CO2

Origin of Product

United States

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